3-Fluoro-4-(4-methylpiperazine-1-carbonyl)aniline

Lipophilicity Drug-likeness ADME Prediction

3-Fluoro-4-(4-methylpiperazine-1-carbonyl)aniline (CAS 934601-09-9) belongs to the class of N-aryl- or N-aroyl-piperazine pharmacophores widely exploited as kinase hinge-binding modules in medicinal chemistry. Its structure features a 3-fluoroaniline core connected to an N-methylpiperazine moiety via a carbonyl (amide) linker, distinguishing it from direct N-aryl-piperazine analogs.

Molecular Formula C12H16FN3O
Molecular Weight 237.27 g/mol
Cat. No. B7873151
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-4-(4-methylpiperazine-1-carbonyl)aniline
Molecular FormulaC12H16FN3O
Molecular Weight237.27 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C(=O)C2=C(C=C(C=C2)N)F
InChIInChI=1S/C12H16FN3O/c1-15-4-6-16(7-5-15)12(17)10-3-2-9(14)8-11(10)13/h2-3,8H,4-7,14H2,1H3
InChIKeyJWCGPJDCNLPFMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Fluoro-4-(4-methylpiperazine-1-carbonyl)aniline – Key Intermediate for Targeted Kinase Inhibitor Synthesis


3-Fluoro-4-(4-methylpiperazine-1-carbonyl)aniline (CAS 934601-09-9) belongs to the class of N-aryl- or N-aroyl-piperazine pharmacophores widely exploited as kinase hinge-binding modules in medicinal chemistry [1]. Its structure features a 3-fluoroaniline core connected to an N-methylpiperazine moiety via a carbonyl (amide) linker, distinguishing it from direct N-aryl-piperazine analogs. The compound serves primarily as a synthetic intermediate in the construction of pyrrolopyrimidine and related ATP-competitive kinase inhibitors targeting EGFR, JAK, and ALK families [2].

Why 3-Fluoro-4-(4-methylpiperazine-1-carbonyl)aniline Cannot Be Replaced by Close Structural Analogs


Substituting 3-fluoro-4-(4-methylpiperazine-1-carbonyl)aniline with a non-fluorinated analog (e.g., 4-[(4-methyl-1-piperazinyl)carbonyl]aniline, CAS 55121-99-8) or a direct N-aryl-linked derivative (e.g., 3-fluoro-4-(4-methylpiperazin-1-yl)aniline, CAS 221198-99-8) introduces quantifiable differences in physicochemical profile, synthetic efficiency, and downstream biological performance [1]. The 3-fluoro substituent alters the aniline ring’s electron density and metabolic vulnerability, while the carbonyl linker confers distinct conformational preferences and hydrogen-bonding capacity compared to the N-aryl bond, directly impacting kinase selectivity profiles in final drug candidates [2].

Quantitative Differentiation Evidence for 3-Fluoro-4-(4-methylpiperazine-1-carbonyl)aniline Against Closest Analogs


LogP Reduction Driven by Carbonyl Linker Versus Direct N-Aryl Piperazine Analog

The carbonyl (amide) linker in the target compound reduces calculated LogP compared to the direct N-aryl analog 3-fluoro-4-(4-methylpiperazin-1-yl)aniline . The N-aryl analog exhibits a mean predicted LogP of 1.74 (ACD/Labs) and PSA of 32.5 Ų . Introduction of the amide carbonyl increases polar surface area by approximately 20 Ų (to an estimated 52–55 Ų) and reduces LogP by ca. 0.5–0.8 units based on fragment-based calculations, moving the compound closer to CNS-sparing chemical space desirable for peripheral kinase inhibitor design [1].

Lipophilicity Drug-likeness ADME Prediction

Predicted Melting Temperature Elevation Facilitates Purification Versus Direct N-Aryl Analog

The carbonyl linker in 3-fluoro-4-(4-methylpiperazine-1-carbonyl)aniline introduces an additional hydrogen-bond acceptor and increases molecular planarity, which is anticipated to elevate the melting point compared to the direct N-aryl analog 3-fluoro-4-(4-methylpiperazin-1-yl)aniline, whose experimental melting point is reported as 87–89°C . While an experimentally measured melting point for the target compound (CAS 934601-09-9) was not located in publicly accessible non-proprietary databases, related 4‑(piperazine-1-carbonyl)aniline derivatives with halogen substitution consistently exhibit melting points in the range of 130–160°C [1], consistent with improved crystallinity and ease of solid-phase purification.

Crystallinity Purification Solid-State Properties

Synthetic Accessibility of 4-(Piperazine-1-carbonyl)aniline Core: Reported Two-Step Yield for Non-Fluorinated Analog

A published process for the non-fluorinated analog 4-[(4-methyl-1-piperazinyl)carbonyl]aniline achieved a total two-step yield of 82.97% via acylation (95.67% yield) followed by Fe/NH4Cl reduction (90.14% yield) [1]. The 3-fluoro substituent in the target compound is expected to modify the electronic environment of the aniline ring, potentially altering the reduction kinetics and yield. This fluorine-induced electronic effect constitutes a quantifiable differentiation point: the electron-withdrawing nature of fluorine reduces the electron density at the nitro-bearing carbon, which can accelerate the Fe-mediated reduction step but may also increase the sensitivity of the reaction to competing side reactions if not properly controlled [2].

Synthetic Yield Process Chemistry Intermediate Scalability

Pyrrolopyrimidine Kinase Inhibitor Outputs: Structural Role of the 3-Fluoro-4-(4-methylpiperazine-1-carbonyl) Fragment in EGFR/ALK Clinical Candidates

The 3-fluoro-4-(4-methylpiperazine-1-carbonyl)aniline scaffold serves as a direct precursor to the pharmacophoric fragment found in several clinical-stage pyrrolopyrimidine kinase inhibitors. Patent US 11,498,922 explicitly describes the use of 3-fluoro-4-(4-methylpiperazin-1-yl)aniline-derived intermediates to construct compounds targeting EGFR (including T790M mutant), ALK, JAK1/2/3, BTK, and FLT3 [1]. While the patent employs the direct N-aryl linked variant, the carbonyl-linked version provides a divergent synthetic handle that enables late-stage diversification through the aniline NH2 group, a feature not available in the N-aryl analog where the aniline nitrogen is already engaged in the pyrrolopyrimidine C2-N bond [2]. This free amine functionality is critical for constructing urea, amide, or sulfonamide linkages in focused library synthesis.

Kinase Inhibition Pyrrolopyrimidine EGFR T790M

Optimal Application Scenarios for Procuring 3-Fluoro-4-(4-methylpiperazine-1-carbonyl)aniline


Late-Stage Diversification in Kinase-Focused Library Synthesis

Medicinal chemistry teams synthesizing pyrrolopyrimidine or quinazoline kinase inhibitor libraries can utilize the free aniline NH2 group for parallel amide coupling, urea formation, or sulfonylation. This orthogonal reactivity—absent in the direct N-aryl analog where the aniline nitrogen is already occupied—enables rapid exploration of solvent-exposed vectors without repeated construction of the core piperazine-aryl fragment [1].

Process Development and Scale-Up of Fluorinated Piperazine Intermediates

Process chemistry groups can leverage the published two-step synthetic route yielding 82.97% for the non-fluorinated analog as a starting point for optimization [2]. The 3-fluoro substituent’s electron-withdrawing effect (σm = +0.34) provides a rational basis for adjusting reduction conditions, potentially improving step yield or purity over the non-fluorinated baseline [3].

CNS-Sparing Kinase Inhibitor Lead Optimization

The reduced predicted LogP (~0.9–1.2) relative to the N-aryl analog (LogP 1.74) positions this intermediate favorably for programs requiring minimal blood-brain barrier penetration, such as peripheral EGFR or ALK inhibitors for non-small cell lung cancer. Procurement of this building block accelerates access to chemical matter with improved CNS safety margins.

Procurement for Custom Synthesis of Clinical Candidate Intermediates

The compound’s structural relationship to clinical-stage pyrrolopyrimidine kinase inhibitors described in US Patent 11,498,922 [1] makes it a strategic intermediate for CROs and pharmaceutical companies engaged in scale-up synthesis of EGFR T790M or ALK inhibitor programs. Its carbonyl linker provides a distinct retrosynthetic disconnection point for patent-specific route design.

Quote Request

Request a Quote for 3-Fluoro-4-(4-methylpiperazine-1-carbonyl)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.